molecular formula C20H18ClN3O4S B2784937 2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893938-60-8

2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2784937
CAS No.: 893938-60-8
M. Wt: 431.89
InChI Key: DLRPFSUTORSTNQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with sulfone (-SO₂), 4-chlorophenyl, and 4-methoxyphenyl groups. The molecule’s structural complexity arises from its fused bicyclic system and diverse substituents, which influence its physicochemical and biological properties. The 4-chlorophenyl group introduces electron-withdrawing effects, while the 4-methoxyphenyl moiety contributes electron-donating characteristics, creating a balance that may enhance binding specificity in biological systems or modulate crystallographic packing .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-16-8-6-15(7-9-16)24-20(17-11-29(26,27)12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPFSUTORSTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide , with CAS number 893938-60-8 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClN3O4SC_{20}H_{18}ClN_{3}O_{4}S with a molecular weight of 431.9 g/mol . The structure features a thienopyrazole core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical biological pathways. The presence of the thienopyrazole moiety enhances its potential as an anti-inflammatory and anticancer agent.

Antiviral Activity

Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to this one. For instance, derivatives containing thienopyrazole structures have shown significant inhibitory effects against various viruses. In particular, compounds similar to our target compound demonstrated up to 91% inhibition of HSV-1 replication in Vero cells at a concentration of 50 µM , indicating a promising antiviral profile .

Anticancer Activity

The anticancer potential of thienopyrazole derivatives has been explored extensively. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The cytotoxicity was often measured using the MTT assay, revealing IC50 values in the low micromolar range, which underscores their potential as anticancer agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research indicates that thienopyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary results show that certain derivatives reduced COX enzyme activity significantly, suggesting that our target compound may possess similar anti-inflammatory capabilities .

Case Studies and Research Findings

StudyCompound TestedActivityCell LineIC50 Value
Thienopyrazole DerivativeAntiviralVero Cells50 µM (91% inhibition)
Similar ThienopyrazoleAnticancerA549, MCF-7, HCT-116Low µM range
COX Inhibitor StudyAnti-inflammatoryRAW264.7Significant inhibition

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be summarized as follows:

  • Antimicrobial Activity : Pyrazolone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures show significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antimicrobial efficacy .
  • Antitumor Activity : Some pyrazolone derivatives have demonstrated promising antitumor effects. The incorporation of specific substituents can lead to increased cytotoxicity against cancer cell lines. For instance, studies have shown that certain derivatives exhibit selective toxicity towards tumor cells while sparing normal cells .
  • Anti-inflammatory Properties : The anti-inflammatory potential of pyrazolone derivatives has been documented. These compounds may inhibit pro-inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the applications of this compound and its analogs:

  • Antimicrobial Studies : A study demonstrated that pyrazolone derivatives exhibited MIC values in the range of 0.39 to 100 μg/mL against various bacterial strains, indicating significant antimicrobial potency. The presence of electron-withdrawing groups like chlorine enhances activity against Gram-positive bacteria .
  • Antitumor Activity Evaluation : In vitro assays revealed that certain derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorine vs.
  • Methoxy vs. Fluorine : The OCH₃ group (electron-donating) enhances polarity, likely improving solubility relative to F-substituted analogues. However, steric bulk from OCH₃ could hinder molecular packing in crystals or receptor binding .

Hydrogen Bonding and Crystallography

  • The methoxy group can act as a hydrogen bond acceptor, whereas Cl and F are poor hydrogen bond participants. This difference may lead to distinct crystal packing patterns, as observed in SHELX-refined structures (). For example, OCH₃ could facilitate intermolecular interactions in the target compound, whereas F-substituted analogues might rely on van der Waals forces or π-π stacking .
  • The Cambridge Structural Database (CSD) () contains >500,000 entries, but specific data on these compounds are scarce. General trends suggest that bulkier substituents (e.g., OCH₃) reduce packing efficiency, increasing unit cell volumes compared to F analogues.

Data Table: Comparative Analysis

Property Target Compound Fluorinated Analogue ()
Substituents 4-Cl, 4-OCH₃ 4-F, 4-F
Molecular Weight (g/mol) ~443.89 (estimated) ~425.41 (calculated)
logP (Predicted) ~3.2 (higher lipophilicity) ~2.8 (moderate lipophilicity)
Hydrogen Bonding Methoxy acts as acceptor Limited (F cannot form H-bonds)
Crystallographic Packing Likely complex due to OCH₃ interactions More compact (smaller substituents)

Research Findings and Implications

Solubility and Bioavailability : The target compound’s methoxy group may improve solubility relative to the fluorinated analogue, but higher logP from Cl could offset this advantage. This balance is critical for drug candidates requiring optimal absorption .

Synthetic Accessibility : Fluorine’s small size often simplifies synthesis, whereas introducing OCH₃ may require protective strategies due to its reactivity, as seen in NMR-based structural elucidation workflows ().

Q & A

Q. How do impurities (>0.1%) impact pharmacological data, and how can they be mitigated?

  • Methodological Answer :
  • Impurity profiling : Use LC-MS/MS to identify by-products (e.g., des-chloro derivatives from incomplete substitution) .
  • Process controls : Optimize reaction stoichiometry (1.2:1 molar ratio of 4-chlorophenylacetyl chloride to amine intermediate) .
  • Impact assessment : Test purified vs. crude batches in dose-response assays to quantify potency shifts .

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